3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines.
Preparation Methods
The synthesis of 3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(4-bromophenyl)-4-hydrazinoquinazoline.
Chemical Reactions Analysis
3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase II.
Fluorescent Probes: The compound exhibits interesting photophysical properties, making it useful as a fluorescent probe in biochemical assays.
Antimicrobial Activity: It has shown promising antimicrobial activity against various pathogenic organisms.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This leads to the inhibition of cancer cell proliferation and induces apoptosis.
Comparison with Similar Compounds
Similar compounds to 3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: These compounds have been studied for their fluorescent properties and potential as photophysical probes.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties.
Properties
Molecular Formula |
C17H13FN4O2 |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C17H13FN4O2/c1-23-12-5-10(6-13(8-12)24-2)16-20-21-17-14-7-11(18)3-4-15(14)19-9-22(16)17/h3-9H,1-2H3 |
InChI Key |
UYZLPUTVFINDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C3N2C=NC4=C3C=C(C=C4)F)OC |
Origin of Product |
United States |
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